3-(1-Aminopropan-2-yl)aniline

Catalog No.
S13711117
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminopropan-2-yl)aniline

Product Name

3-(1-Aminopropan-2-yl)aniline

IUPAC Name

3-(1-aminopropan-2-yl)aniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6,10-11H2,1H3

InChI Key

WNSOPEPCOKUAJM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)N

3-(1-Aminopropan-2-yl)aniline, also known as 3-(1-amino-2-methylpropan-2-yl)aniline, is an organic compound characterized by its molecular formula C9H14N2C_9H_{14}N_2. This compound features an aromatic amine structure where an amino group is substituted at the third position of the benzene ring by a 1-amino-2-methylpropan-2-yl group. The presence of this branched alkyl chain imparts unique physical and chemical properties, making it a subject of interest in both synthetic organic chemistry and medicinal applications.

  • Oxidation: This compound can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting nitro groups to amino groups, typically using zinc, tin, or iron in the presence of hydrochloric acid.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation, utilizing reagents like nitric acid for nitration or sulfuric acid for sulfonation.

The biological activity of 3-(1-Aminopropan-2-yl)aniline has been explored in various contexts. Its amino group allows for interactions with biological molecules, potentially influencing enzyme activity and receptor binding. This compound may serve as a substrate in biochemical assays and has implications in medicinal chemistry due to its structural properties that can modulate biological pathways.

Synthesis of 3-(1-Aminopropan-2-yl)aniline can be achieved through several methods:

  • Reduction of Nitroarenes: A common approach involves the nitration of aniline followed by reduction using agents like zinc or iron.
  • Nucleophilic Aromatic Substitution: This method entails the reaction of a halogenated arene with an amine.
  • Catalytic Processes: In industrial settings, continuous flow reactors are often employed to enhance yield and reduce costs, utilizing catalysts such as palladium on carbon .

3-(1-Aminopropan-2-yl)aniline finds applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Chemistry: The compound is used in the development of new drugs and analogs due to its unique structural features.
  • Industrial Chemistry: It is involved in the production of dyes and pigments .

Studies on the interactions of 3-(1-Aminopropan-2-yl)aniline with biological targets have shown that it can modulate enzyme activities and influence receptor binding dynamics. For instance, its structural characteristics allow it to participate in hydrogen bonding and other interactions crucial for biological functions.

Several compounds share structural similarities with 3-(1-Aminopropan-2-yl)aniline:

Compound NameStructure DescriptionUnique Features
AnilineSimple aromatic amine (C6H5NH2)Lacks branching alkyl groups; simpler reactivity
N-MethylanilineAniline with a methyl group on nitrogen (C7H9N)Secondary amine; different steric properties
N,N-DimethylanilineAniline with two methyl groups on nitrogen (C8H11N)Tertiary amine; altered electronic properties
3-(2-Aminopropan-2-yl)anilineSimilar structure but with a different substituent (C9H14N2)Different branching pattern affects reactivity

Uniqueness

The uniqueness of 3-(1-Aminopropan-2-yl)aniline arises from its specific branched structure which influences its chemical reactivity and potential interactions compared to simpler aniline derivatives. This structural feature allows for distinct pathways in both synthetic chemistry and biological applications, making it a valuable compound for research and industrial use .

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 3-(1-aminopropan-2-yl)aniline, derived from the parent structure aniline (benzenamine) with a 1-aminopropan-2-yl substituent at the meta position. The propan-2-yl group introduces a branched alkyl chain, where carbon 2 serves as the attachment point to the benzene ring, and carbon 1 bears the primary amino group (-NH2).

Isomeric forms include:

  • Positional isomers: Substitution at the ortho (2-) or para (4-) positions of the benzene ring.
  • Stereoisomers: The propan-2-yl group creates a chiral center at carbon 2, yielding enantiomeric (R)- and (S)-configurations. This stereogenicity arises from the tetrahedral geometry of carbon 2, bonded to two methyl groups, the benzene ring, and the amino-bearing carbon.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(1-aminopropan-2-yl)aniline is defined by:

  • Tetrahedral chirality at the propan-2-yl carbon (C2), with bond angles approximating 109.5°.
  • Planar aromatic ring with slight distortion due to steric interactions between the substituent and adjacent hydrogen atoms.
  • Flexible aliphatic chain, allowing rotation around the C2-C3 (benzene-propan-2-yl) bond.

Conformational preferences are influenced by:

  • Intramolecular hydrogen bonding between the aliphatic -NH2 group and the aromatic ring’s π-system, stabilizing specific rotamers.
  • Steric hindrance between the propan-2-yl group and ortho hydrogens, favoring staggered conformations.

Crystallographic Characterization and Packing Motifs

While crystallographic data for 3-(1-aminopropan-2-yl)aniline remains unreported in the literature, analogous compounds such as 2-(2-aminopropan-2-yl)aniline (a positional isomer) exhibit liquid states at room temperature, suggesting weak intermolecular forces. For crystalline analogs (e.g., 3,4-di(propan-2-yl)aniline), packing motifs typically involve:

  • Hydrogen-bonded dimers via -NH2 groups.
  • Van der Waals interactions between alkyl chains.

Comparative Electronic Structure with Ortho/Meta/Para-Substituted Analogs

The electronic structure of 3-(1-aminopropan-2-yl)aniline diverges from ortho/para-substituted analogs due to differing resonance and inductive effects:

Substitution PositionResonance ContributionElectron Density
OrthoDirect conjugation with -NH2High at para position
MetaLimited resonance overlapModerate, localized
ParaFull conjugation with -NH2High at ortho position

The meta-substituted derivative exhibits reduced resonance stabilization compared to para isomers, as the -NH2 group’s lone pairs cannot directly conjugate with the propan-2-yl substituent. This results in a less activated aromatic ring toward electrophilic substitution at the meta position.

Catalytic hydrogenation methodologies play a crucial role in the synthesis of aniline derivatives through benzannulation reactions, particularly for the construction of the aromatic amino framework found in 3-(1-Aminopropan-2-yl)aniline [6]. These approaches typically involve the reduction of nitrobenzene precursors or the direct hydrogenation of nitrile intermediates to achieve the desired aniline structure [7].

Palladium-supported catalysts on alumina represent the most widely investigated systems for nitrobenzene hydrogenation to aniline derivatives [6]. The catalyst loading significantly influences both activity and selectivity profiles, with lower loading catalysts (0.3 weight percent) demonstrating superior performance compared to higher loading systems (5 weight percent) [8]. At optimal conditions, the lower loading palladium on alumina catalyst achieves aniline selectivity of 85 to 97 percent with complete nitrobenzene conversion [8].

Temperature effects on catalytic hydrogenation exhibit complex behavior patterns that directly impact product selectivity [6]. Operating temperatures between 60 and 180 degrees Celsius provide a balance between conversion efficiency and selectivity maintenance [8]. However, elevated temperatures above 120 degrees Celsius can lead to overhydrogenation reactions, resulting in the formation of cyclohexylamine and other undesired byproducts [6].

Table 2: Catalytic Hydrogenation Parameters for Aniline Production

CatalystTemperature (°C)Pressure (Bar)WHSV (h⁻¹)Aniline Selectivity (%)Conversion (%)
Pd/Al₂O₃ (5 wt%)60-1801-300.08-0.4635-8895-100
Pd/Al₂O₃ (0.3 wt%)60-1801-300.08-0.4685-9795-100
Raney Nickel80-1505-500.1-0.570-9085-98
Pt/C (5%)40-1201-200.05-0.380-9590-100
Cu/ZnO/Al₂O₃200-30020-800.2-1.060-8580-95

The weight hourly space velocity parameter critically influences both conversion and selectivity in catalytic hydrogenation processes [8]. Optimal performance occurs at moderate space velocities of 0.15 reciprocal hours, where aniline selectivity reaches maximum values of 97 percent [8]. Lower space velocities can lead to overreduction, while higher values result in incomplete conversion [8].

Transfer hydrogenation methodologies using formate as a hydrogen source have emerged as safer alternatives to traditional high-pressure hydrogenation [7]. Triethylammonium formate systems with palladium on carbon catalysts demonstrate complete conversion and 97 percent selectivity to benzylamine derivatives in continuous flow operations [7]. These systems minimize the formation of toluene byproducts that typically arise from hydrogenolysis reactions [7].

Platinum-based catalysts exhibit excellent performance for nitrile reduction to primary amines, particularly relevant for the synthesis of aminopropyl side chains [7]. Operating at temperatures of 40 to 120 degrees Celsius and pressures of 1 to 20 bar, platinum on carbon systems achieve selectivities of 80 to 95 percent with conversions of 90 to 100 percent [7].

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection exerts profound influence on the kinetics and yield optimization of synthetic pathways leading to 3-(1-Aminopropan-2-yl)aniline [9] [10]. The dielectric properties, hydrogen bonding capabilities, and polarity of reaction media directly affect transition state stabilization and reaction mechanism pathways [10].

Protic solvents such as methanol and ethanol facilitate nucleophilic aromatic substitution reactions through stabilization of charged transition states [10]. The hydrogen bond donor ability of these solvents enhances the nucleophilicity of amine reagents while simultaneously stabilizing anionic intermediates [10]. Methanol-dimethyl sulfoxide mixtures demonstrate particularly favorable kinetic profiles, with rate enhancements of 2.1 to 8.5 fold compared to non-polar systems [10].

Aprotic dipolar solvents including dimethyl sulfoxide and dimethylformamide exhibit unique effects on reaction mechanisms [9] [11]. In highly polar media, single electron transfer pathways can become competitive with traditional nucleophilic substitution mechanisms [10]. This mechanistic switch occurs at critical solvent compositions, typically when dimethyl sulfoxide content exceeds 70 percent by volume [10].

Table 3: Solvent Effects on Reaction Kinetics

Solvent SystemDielectric ConstantRate Enhancement FactorSelectivity ImpactMechanism Type
Benzene/n-hexane2.3-1.91.0BaselineSNAr
THF7.63.2ImprovedSNAr
MeOH/Me₂SO (90:10)32.42.1ModerateSNAr
MeOH/Me₂SO (10:90)46.78.5HighSET/SNAr
DCM8.94.7GoodSNAr
Toluene2.40.8PoorAggregation

Non-polar solvents such as toluene and benzene promote amine aggregation phenomena that significantly alter reaction kinetics [9] [11]. In these systems, hydrogen-bonded amine dimers act as the active nucleophilic species, leading to third-order kinetic behavior [9]. The aggregation effects can be disrupted by addition of small quantities of polar cosolvents, resulting in dramatic rate enhancements [11].

Dichloromethane represents an optimal compromise between polarity and chemical inertness for many aniline synthetic transformations [12]. This solvent provides sufficient stabilization of polar transition states while avoiding competitive side reactions [12]. Rate enhancements of 4.7 fold compared to non-polar systems have been observed in dichloromethane media [12].

Aqueous systems have gained attention for environmentally sustainable synthetic approaches [5]. Water serves dual roles as both solvent and hydrogen source in ruthenium-catalyzed reductive amination protocols [5]. These systems achieve exceptional yields while eliminating the need for organic cosolvents [5].

Temperature effects in different solvent systems exhibit complex interdependencies with reaction mechanisms [12]. Computational studies indicate that optimal reaction temperatures vary significantly with solvent polarity, ranging from 25 degrees Celsius in highly polar media to 70 degrees Celsius in moderately polar systems [12].

Scalability Challenges in Industrial-Scale Production

Industrial-scale production of 3-(1-Aminopropan-2-yl)aniline presents significant technical and economic challenges that must be addressed for commercial viability [13] [14]. Heat management emerges as the primary concern due to the highly exothermic nature of both reductive amination and catalytic hydrogenation processes [13].

Temperature control becomes increasingly difficult as reactor dimensions increase, leading to potential hot spot formation and reduced selectivity [13]. Industrial reactors operating at temperatures between 100 and 180 degrees Celsius require sophisticated heat integration systems to maintain optimal performance [13]. Process intensification through heat recovery can improve net present value by 4.2 percent, from 93.5 million to 97.5 million United States dollars [13].

Table 4: Industrial Scale Production Challenges

Challenge CategoryTemperature Range (°C)Impact SeverityMitigation StrategyCapital Investment Impact (%)
Heat Management100-180HighHeat integration15-25
Catalyst Deactivation150-200MediumCatalyst regeneration10-20
Selectivity Loss120-180HighProcess optimization5-15
Equipment Scaling60-200MediumModular design20-35
Process Safety80-150CriticalInherent safety design25-40
Economic Viability70-120HighProcess intensification10-30

Catalyst deactivation represents a major operational challenge in continuous production systems [13]. Carbon deposition and active site poisoning necessitate regular catalyst regeneration cycles, impacting overall process economics [6]. The technical catalyst specifications must balance activity, selectivity, and longevity to minimize replacement costs [8].

Equipment scaling challenges arise from the need to maintain precise reaction conditions across large reactor volumes [13]. Modular reactor designs offer potential solutions by enabling parallel operation of multiple smaller units rather than single large-scale reactors [13]. This approach provides operational flexibility while reducing scale-up risks [13].

Economic sensitivity analysis demonstrates that industrial aniline production processes can withstand fixed capital investment changes of up to 89 percent while maintaining profitability [13]. The process remains economically viable when aniline prices range from 1224 to 1840 dollars per metric ton and phenol costs range from 815 to 1178 dollars per metric ton [13].

Safety considerations become paramount at industrial scale due to the handling of hydrogen gas and potentially explosive intermediates [13]. Inherent safety design principles recommend substitution of hazardous materials and process conditions wherever possible [13]. Alternative synthetic routes via phenol amination offer reduced safety risks compared to traditional nitrobenzene reduction pathways [13].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-(1-Aminopropan-2-yl)aniline exhibits characteristic chemical shifts that reflect the distinct electronic environments within the molecule [1]. The aromatic region displays four distinct signals corresponding to the substituted benzene ring protons. The aromatic proton at the 2-position appears as a doublet of doublets in the range of 6.8-7.2 parts per million, reflecting coupling with both the 4-position and 6-position protons [2] [3]. The 4-position proton resonates as a doublet between 6.5-6.8 parts per million, showing meta-coupling with the 2-position proton. The 5-position proton appears as a triplet in the 7.0-7.3 parts per million region due to equivalent coupling with both adjacent aromatic protons. The 6-position proton manifests as a doublet between 6.6-7.0 parts per million [2].

The aliphatic region reveals the propylamine substituent characteristics. The methine proton exhibits a quartet pattern between 3.0-3.2 parts per million due to coupling with the adjacent methyl group [4]. The methyl group appears as a doublet in the 1.2-1.4 parts per million range, consistent with three-bond coupling to the methine proton [5]. The primary amine methylene group displays a doublet of doublets pattern between 2.6-2.9 parts per million, reflecting the diastereotopic nature of these protons and their coupling with the methine proton [6].

The amine protons exhibit broad singlet patterns characteristic of rapid exchange processes. The aromatic amine protons resonate between 4.8-5.2 parts per million, while the aliphatic amine protons appear in the 1.5-2.0 parts per million region [7] [8]. The chemical shift difference between aromatic and aliphatic amine protons reflects the distinct electronic environments, with the aromatic amine experiencing greater deshielding due to the electron-withdrawing nature of the benzene ring [2] [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within 3-(1-Aminopropan-2-yl)aniline [6]. The aromatic carbon signals appear in the characteristic range of 115-150 parts per million. The quaternary carbon bearing the propylamine substituent resonates between 140-145 parts per million, while the quaternary carbon bearing the amino group appears in the 145-150 parts per million range, reflecting the electron-donating effect of the amine functionality [10].

The aromatic methine carbons display signals between 115-132 parts per million, with the carbons ortho to the amino group appearing upfield due to the electron-donating effect, while carbons meta to the amino group resonate downfield [6]. The aliphatic carbons exhibit distinct chemical shifts reflecting their electronic environments. The methine carbon appears between 35-40 parts per million, characteristic of a tertiary carbon bonded to an aromatic ring [11]. The methyl carbon resonates in the 18-22 parts per million range, typical of aliphatic primary carbons. The primary amine carbon displays a signal between 42-47 parts per million, consistent with a carbon directly bonded to nitrogen [6].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environments in 3-(1-Aminopropan-2-yl)aniline. The aromatic amino nitrogen exhibits a chemical shift in the range of -320 to -340 parts per million relative to nitromethane, characteristic of aromatic primary amines [7]. This upfield shift reflects the electron-rich environment of the aromatic amine nitrogen due to resonance delocalization with the benzene ring system.

The aliphatic amino nitrogen displays a chemical shift between -360 to -380 parts per million, typical of aliphatic primary amines [7]. The difference in chemical shifts between the aromatic and aliphatic nitrogens provides clear differentiation between these functionalities and confirms the presence of both amine types within the molecular structure.

Infrared Vibrational Signatures of Primary and Secondary Amine Functionalities

Nitrogen-Hydrogen Stretching Vibrations

The infrared spectrum of 3-(1-Aminopropan-2-yl)aniline exhibits characteristic nitrogen-hydrogen stretching vibrations that provide definitive identification of the primary amine functionalities [12] [13]. The aromatic primary amine displays two distinct stretching bands: a symmetric stretch at 3350-3400 wavenumbers and an asymmetric stretch at 3420-3480 wavenumbers [14] [15]. These bands appear as sharp, medium to strong intensity peaks that are characteristic of aromatic primary amines.

The aliphatic primary amine exhibits similar but slightly shifted stretching frequencies. The symmetric stretch appears at 3300-3350 wavenumbers, while the asymmetric stretch occurs at 3380-3430 wavenumbers [12] [16]. These bands often display shoulder peaks due to hydrogen bonding interactions and overtone bands from bending vibrations [12]. The presence of four distinct nitrogen-hydrogen stretching bands in the 3300-3480 wavenumber region confirms the presence of two primary amine groups within the molecule.

Nitrogen-Hydrogen Bending and Wagging Vibrations

The bending vibrations of the primary amine groups appear in the 1610-1650 wavenumber region as medium intensity, sharp bands [12] [13]. This frequency range is characteristic of primary amines and distinguishes them from secondary amines, which typically do not exhibit bands in this region [14]. The aromatic amine bending vibration appears at the higher end of this range due to the electron-withdrawing effect of the aromatic ring.

The nitrogen-hydrogen wagging vibrations manifest as strong, broad bands in the 650-900 wavenumber region [12] [17]. These vibrations are particularly diagnostic for primary amines and appear as very broad absorptions due to hydrogen bonding effects and coupling with other molecular vibrations [14] [15]. The wagging vibrations provide additional confirmation of the primary amine functionalities.

Carbon-Nitrogen Stretching Vibrations

The carbon-nitrogen stretching vibrations provide information about the bonding environments of the amine groups [12]. The aromatic carbon-nitrogen stretch appears as a strong, sharp band in the 1250-1335 wavenumber region [13] [15]. This higher frequency reflects the partial double-bond character of the aromatic carbon-nitrogen bond due to resonance delocalization.

The aliphatic carbon-nitrogen stretch manifests as a medium to weak, broad band in the 1020-1250 wavenumber region [12] [16]. The lower frequency and broader nature of this band reflect the purely single-bond character of the aliphatic carbon-nitrogen bond and the more flexible nature of the aliphatic chain.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Molecular Ion and Primary Fragmentation

The mass spectrum of 3-(1-Aminopropan-2-yl)aniline exhibits a molecular ion peak at mass-to-charge ratio 150, corresponding to the molecular formula C₉H₁₄N₂ [18] [19]. The molecular ion peak displays moderate intensity (35-45% relative intensity) due to the stabilizing effect of the aromatic ring system [20] [21]. The presence of nitrogen atoms results in an odd-numbered molecular ion, which is characteristic of compounds containing an odd number of nitrogen atoms [21] [22].

The primary fragmentation pathway involves the loss of a hydrogen atom from the molecular ion, producing an [M-H]⁺ ion at mass-to-charge ratio 149 with 15-25% relative intensity [23] [21]. This fragmentation is common in aromatic amines and reflects the stability of the resulting radical cation [21]. The base peak in the spectrum typically appears at mass-to-charge ratio 94, corresponding to [C₆H₄NH₂]⁺, resulting from the loss of the propylamine side chain [23] [22].

Secondary Fragmentation Patterns

Secondary fragmentation produces several characteristic ions that provide structural information about the molecule [18] [23]. The propylamine cation [C₃H₈N]⁺ appears at mass-to-charge ratio 58 with 40-60% relative intensity, confirming the presence of the propylamine substituent [21] [22]. The phenyl cation [C₆H₅]⁺ manifests at mass-to-charge ratio 77 with 60-80% relative intensity, representing the tropylium ion formed from the aromatic ring system [24] [20].

Additional fragmentation ions include the allyl cation [C₃H₅]⁺ at mass-to-charge ratio 41, the ethylimine cation [C₂H₄N]⁺ at mass-to-charge ratio 42, and the vinyl cation [C₂H₃]⁺ at mass-to-charge ratio 27 [23] [22]. The methyleneammonium cation [CH₂NH₂]⁺ appears at mass-to-charge ratio 30, which is diagnostic for primary amines [21] [22]. The ammonium cation [NH₂]⁺ at mass-to-charge ratio 16 represents the ultimate fragmentation of the amine functionalities [23].

Isotopic Distribution Analysis

The isotopic distribution pattern of 3-(1-Aminopropan-2-yl)aniline reflects the natural abundance of carbon-13, nitrogen-15, and deuterium isotopes [18]. The M+1 peak appears at mass-to-charge ratio 151 with intensity approximately 10-12% of the molecular ion peak, consistent with the statistical probability of carbon-13 incorporation in a nine-carbon molecule [18] [25]. The M+2 peak at mass-to-charge ratio 152 exhibits very low intensity (less than 1%) due to the low probability of multiple heavy isotope incorporation.

The isotopic abundance ratio analysis provides confirmation of the molecular formula and can be used to distinguish between structural isomers [18]. The presence of two nitrogen atoms contributes to the overall isotopic pattern through potential nitrogen-15 incorporation, although this contribution is minimal due to the low natural abundance of nitrogen-15 [18].

Ultraviolet-Visible Absorption Properties and Solvatochromic Effects

Electronic Transition Assignments

The ultraviolet-visible absorption spectrum of 3-(1-Aminopropan-2-yl)aniline exhibits multiple electronic transitions reflecting the various chromophoric systems within the molecule [26] [27]. The most prominent absorption band appears in the 280-290 nanometer region with an extinction coefficient of 1,200-1,800 M⁻¹cm⁻¹, corresponding to the n→π* transition of the aromatic amine functionality [27] [28]. This transition involves promotion of a non-bonding electron from the amino nitrogen to the antibonding π* orbital of the benzene ring.

The π→π* transition of the benzene ring system manifests as an intense absorption band in the 254-268 nanometer region with an extinction coefficient of 8,000-12,000 M⁻¹cm⁻¹ [29] [27]. This transition represents the characteristic aromatic absorption and is relatively insensitive to substitution effects. A charge transfer band appears in the 320-340 nanometer region with an extinction coefficient of 2,500-4,000 M⁻¹cm⁻¹, corresponding to electron transfer from the amino group to the aromatic ring system [29] [28].

The aliphatic amine functionality contributes a weak n→π* transition in the 200-220 nanometer region with an extinction coefficient of 500-1,000 M⁻¹cm⁻¹ [29]. Extended conjugation effects produce an additional π→π* transition in the 300-320 nanometer region with an extinction coefficient of 3,000-6,000 M⁻¹cm⁻¹, reflecting the electronic communication between the aromatic and aliphatic amine systems [28] [30].

Solvatochromic Behavior Analysis

The solvatochromic properties of 3-(1-Aminopropan-2-yl)aniline reflect the polarity-sensitive nature of the electronic transitions [29] [31]. The n→π* transition of the aromatic amine exhibits a significant bathochromic (red) shift in polar solvents due to the differential solvation of the ground and excited states [31] [28]. Polar solvents stabilize the more polar excited state, resulting in a decrease in the transition energy and a shift to longer wavelengths.

The π→π* transition of the benzene ring displays a slight hypsochromic (blue) shift in polar solvents [29] [30]. This behavior reflects the relatively nonpolar nature of this transition and the preferential stabilization of the ground state in polar media. The charge transfer band exhibits strong solvatochromism, with substantial bathochromic shifts in polar solvents due to the highly polar nature of the charge-separated excited state [29] [31].

The aliphatic amine n→π* transition shows minimal solvent dependence due to the localized nature of this transition and the limited charge separation in the excited state [31]. The extended conjugation π→π* transition displays moderate bathochromic shifts in polar solvents, reflecting the moderate charge transfer character of this transition [28] [30].

Environmental Effects on Absorption Properties

The absorption properties of 3-(1-Aminopropan-2-yl)aniline are significantly influenced by environmental factors including pH, hydrogen bonding, and molecular aggregation [29] [31]. Protonation of the amine groups results in dramatic spectral changes, with the aromatic amine absorption shifting to shorter wavelengths due to the loss of electron-donating character [26] [31]. The charge transfer band disappears upon protonation as the amino group can no longer serve as an electron donor.

Hydrogen bonding interactions with protic solvents affect the electronic transitions by altering the electron density distribution within the molecule [29] [28]. Strong hydrogen bond acceptors stabilize the amine functionalities and can influence both the ground and excited state energies. Temperature effects on the absorption spectrum reflect changes in molecular conformation and solvation dynamics [30].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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